![molecular formula C16H15N3O3S B2364280 methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate CAS No. 1013769-33-9](/img/structure/B2364280.png)
methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . The compound you mentioned contains a pyrazole ring, which is a five-membered aromatic ring structure consisting of two nitrogen atoms adjacent to three carbon atoms . It also contains a benzo[b]thiophene ring, which is a fused ring structure containing a benzene ring and a thiophene ring.
Molecular Structure Analysis
The molecular structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .
Chemical Reactions Analysis
Pyrazoles display innumerable chemical, biological, agrochemical, and pharmacological properties . They have shown luminescent and fluorescent agents, and some of these compounds have important applications in material chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, 3,5-dimethylpyrazole, a related compound, is a white solid that dissolves well in polar organic solvents .
Scientific Research Applications
Anticancer Properties
The exploration of novel anticancer agents is crucial in the fight against cancer. Researchers have investigated the potential of methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate as an antitumor compound. Studies have focused on its cytotoxic effects, mechanisms of action, and selectivity against cancer cells. Further investigations are needed to elucidate its precise mode of action and potential clinical applications .
Synthetic Methodologies
Researchers have developed innovative synthetic routes to access this compound. Transition-metal-catalyzed reactions, photoredox processes, and one-pot multicomponent strategies have been employed. These methodologies contribute to the efficient synthesis of methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate, enabling further studies.
Future Directions
Mechanism of Action
Target of Action
Pyrazoles, which are part of the compound’s structure, are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
Pyrazoles, a key structural component of the compound, are known to exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Pyrazoles are known to be precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .
properties
IUPAC Name |
methyl 3-[(1,5-dimethylpyrazole-3-carbonyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-9-8-11(18-19(9)2)15(20)17-13-10-6-4-5-7-12(10)23-14(13)16(21)22-3/h4-8H,1-3H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXVOCFPPKIHRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate |
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